molecular formula C8H6O3 B14368800 2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole CAS No. 93952-31-9

2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole

Cat. No.: B14368800
CAS No.: 93952-31-9
M. Wt: 150.13 g/mol
InChI Key: XFZUSMXNJSOHNJ-UHFFFAOYSA-N
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Description

5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole is a polyheterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system that includes a cyclopentane ring, a furan ring, and a dioxole ring, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene derivatives and furan derivatives, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often include refluxing in solvents like ethanol or toluene to facilitate the formation of the desired polyheterocyclic structure .

Industrial Production Methods

Industrial production of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole, which can be further utilized in synthetic and biological applications .

Scientific Research Applications

5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be linked to the disruption of cellular signaling pathways. Detailed studies on its binding affinities and molecular interactions are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[4,5]furo[2,3-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a dioxole ring.

    Cyclopenta[4,5]thieno[2,3-d]pyrimidine: Features a thieno ring, offering different electronic properties.

    Furo[2,3-d]pyrimidine: Lacks the cyclopentane ring, resulting in different reactivity and applications.

Uniqueness

5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole stands out due to its unique combination of ring systems, which imparts distinct chemical and biological properties

Properties

CAS No.

93952-31-9

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

3,5,7-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6),10-triene

InChI

InChI=1S/C8H6O3/c1-2-5-6(3-1)11-8-7(5)9-4-10-8/h1-2H,3-4H2

InChI Key

XFZUSMXNJSOHNJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1OC3=C2OCO3

Origin of Product

United States

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